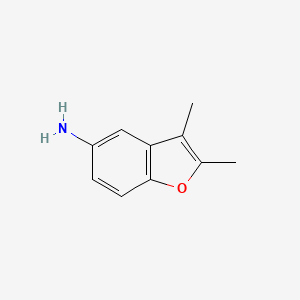

2,3-Dimethyl-1-benzofuran-5-amine

Descripción general

Descripción

2,3-Dimethyl-1-benzofuran-5-amine is an organic compound with the molecular formula C10H11NO. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science . Benzofuran derivatives are widely studied due to their unique structural features and potential therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-benzofuran-5-amine can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves the use of transition-metal catalysis, such as palladium-catalyzed coupling reactions . These methods are advantageous due to their high efficiency and selectivity, making them suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethyl-1-benzofuran-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of benzofuran compounds, including 2,3-dimethyl-1-benzofuran-5-amine, exhibit significant anticancer properties. In a study evaluating the anticancer activity against several human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer), compounds derived from this scaffold demonstrated IC50 values ranging from 9.73 µM to 19.92 µM, indicating potent activity against these cell lines . The mechanism involves the inhibition of key signaling pathways such as PI3K and VEGFR-2, which are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial potential. The unique structural features of this compound allow it to act against various bacterial strains. Studies have reported promising results where certain derivatives inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli, with inhibition zones significantly greater than those of standard antibiotics . The structure-activity relationship (SAR) analysis revealed that modifications on the benzofuran ring can enhance antibacterial efficacy .

Biological Research

Mechanism of Action

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological macromolecules due to the presence of an amine group. This interaction facilitates binding to specific protein targets, enhancing its pharmacological effects . Computational studies have supported these findings by demonstrating favorable binding affinities in molecular docking simulations .

Neuropharmacology

In neuropharmacological research, derivatives of benzofuran have been investigated for their potential as cannabinoid receptor agonists. A series of compounds based on the benzofuran scaffold were designed to improve drug-like properties for treating neuropathic pain, showcasing the versatility of this compound in addressing complex medical conditions .

Material Science

Synthesis of Advanced Materials

The compound serves as a valuable building block in organic synthesis, enabling the development of new materials with tailored properties. Its application in creating functional polymers and as intermediates in pharmaceuticals highlights its importance in material science . Recent advancements have utilized radical reactions to synthesize various benzofuran derivatives efficiently, expanding the scope of materials that can be developed from this compound .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 12.61 | PI3K/VEGFR-2 inhibition |

| Benzofuranyl thiosemicarbazone | HePG2 | 9.73 | Apoptosis induction |

| Benzofuranyl piperazine hybrid | MCF-7 | 19.92 | Cell cycle arrest |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 23 |

| Benzofuran derivative | Escherichia coli | 24 |

| Benzofuranyl hybrid | Candida albicans | 20 |

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2,3-Dimethyl-1-benzofuran-5-amine can be compared with other benzofuran derivatives, such as:

- 2-Phenyl-1-benzofuran-5-amine

- 2-Methyl-1-benzofuran-5-amine hydrochloride

- N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

2,3-Dimethyl-1-benzofuran-5-amine is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, pharmacological effects, and research findings, providing a comprehensive overview of its biological activity.

Target Interactions

Benzofuran derivatives, including this compound, interact with various biological targets such as enzymes, receptors, and cellular structures. This compound has shown significant binding affinity to proteins involved in oxidative stress responses and cell signaling pathways.

Mode of Action

The compound exhibits multiple biological activities:

- Antifungal

- Antiprotozoal

- Antitubercular

- Anti-inflammatory

- Anticonvulsant

- Anticancer

- Antihypertensive

These activities are attributed to its ability to modulate enzyme activity and receptor signaling pathways.

Enzyme Interactions

This compound interacts with key enzymes such as superoxide dismutase and catalase. These interactions help mitigate oxidative damage within cells and enhance cellular metabolism.

Cellular Effects

In neuronal cells, the compound influences neurotransmitter release (e.g., dopamine and serotonin), affecting mood and cognitive functions. Additionally, it has been observed to inhibit certain kinases involved in cell proliferation, thereby preventing uncontrolled cell growth.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates improved bioavailability, allowing for effective dosing regimens. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that might contribute to its biological effects .

Case Studies

- Cognitive Enhancement : In animal models, administration of this compound at low doses resulted in enhanced cognitive functions and reduced oxidative stress markers.

- Anti-inflammatory Activity : A study demonstrated that benzofuran derivatives significantly inhibited nitric oxide production and NF-kB transcription activity without cytotoxic effects .

Dosage Effects

The compound's effects vary with dosage:

- Low Doses : Beneficial effects on cognitive function and oxidative stress reduction.

- High Doses : Potential adverse effects due to excessive modulation of cellular pathways.

Tables of Biological Activity

Propiedades

IUPAC Name |

2,3-dimethyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDDRBNHBYQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498548 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3782-22-7 | |

| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.